1-{[(3,4-Dichlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide
Description
1-{[(3,4-Dichlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a carbamoylmethyl group linked to a 3,4-dichlorophenyl moiety. This structure combines a rigid piperidine scaffold with halogenated aromatic and carboxamide functional groups, which are commonly associated with interactions in biological systems, particularly in central nervous system (CNS) and antiviral targets.
Properties
IUPAC Name |
1-[2-(3,4-dichloroanilino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O2/c15-11-2-1-10(7-12(11)16)18-13(20)8-19-5-3-9(4-6-19)14(17)21/h1-2,7,9H,3-6,8H2,(H2,17,21)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKOYSNAGCQKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[(3,4-Dichlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with a suitable carboxylic acid derivative under amide bond-forming conditions.
Attachment of the 3,4-Dichlorophenyl Carbamoyl Moiety: The final step involves the reaction of the intermediate compound with 3,4-dichlorophenyl isocyanate to form the desired product.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Formation of Piperidine-4-Carboxylic Acid
The synthesis begins with piperidine-4-carboxylic acid as a precursor. This intermediate can be prepared via:
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Transfer hydrogenation of piperidine derivatives to introduce methyl groups, as described in analogous processes .
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Functional group transformations (e.g., oxidation or hydrolysis) to install the carboxylic acid moiety.
Conversion to Amide
The carboxylic acid is typically converted into an amide through:
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Acid chloride formation : Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride in the presence of catalysts (e.g., DMF) to generate the acid chloride intermediate .
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Coupling with amines : The acid chloride reacts with 3,4-dichlorophenylamine (or its derivatives) to form the corresponding carbamoyl group. This step may employ bases like triethylamine (Et₃N) or pyridine to neutralize HCl byproducts .
Piperidine Ring Functionalization
The piperidine ring may undergo further modifications, such as methyl group introduction via:
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Transfer hydrogenation using formaldehyde under palladium catalysts (e.g., Pd/C) at elevated temperatures (90–95°C) .
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Alkylation or electrophilic substitution to install substituents at the 1-position.
Reaction Mechanisms
Key reaction mechanisms include:
Amide Bond Formation
The reaction involves nucleophilic attack of the amine (3,4-dichlorophenylamine) on the electrophilic carbonyl carbon of the acid chloride:
This mechanism is supported by analogous processes in the synthesis of related piperidine-4-carboxamide derivatives .
Transfer Hydrogenation
Methylation of the piperidine ring occurs via transfer hydrogenation using formaldehyde as a methyl donor under catalytic conditions (e.g., Pd/C, formic acid, and heat) :
Analytical Considerations
Structural characterization and purity assessment involve:
Spectroscopic Analysis
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NMR spectroscopy : Confirms the connectivity of the piperidine ring and amide functional groups.
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Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Purification Techniques
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Chromatography : Used to isolate intermediates and the final product from reaction mixtures.
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Crystallization : Ensures high purity, often yielding white crystalline solids .
Challenges and Optimization
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Regioselectivity : Ensuring the carbamoyl group attaches at the correct position on the piperidine ring.
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Side Reactions : Hydrolysis or degradation of the amide under harsh conditions can be mitigated by controlling temperature and pH .
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Yield Optimization : Lower temperatures (60–70°C) during amide formation reduce discoloration and improve product quality .
Scientific Research Applications
Chemical Profile
- Molecular Formula : C13H16Cl2N2O
- Molecular Weight : 316.18 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with a carbamoyl group and a dichlorophenyl moiety, which contributes to its biological activity.
Anticonvulsant Activity
Research has indicated that derivatives of piperidine compounds, including 1-{[(3,4-Dichlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide, exhibit anticonvulsant properties. These compounds have been evaluated for their ability to modulate neurotransmitter systems involved in seizure activity. For example, studies have shown that piperidine derivatives can act as effective anticonvulsants by inhibiting sodium channels or enhancing GABAergic transmission .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease by potentially reducing neuroinflammation and oxidative stress .
Antidepressant Properties
Some studies suggest that piperidine derivatives may possess antidepressant-like effects. By acting on monoamine neurotransmitter systems, these compounds could help alleviate symptoms of depression. Research involving animal models has demonstrated significant behavioral improvements following treatment with similar piperidine-based compounds .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperidine ring and subsequent functionalization with the dichlorophenyl group. Variations in synthesis can lead to derivatives with altered pharmacological profiles, enhancing their therapeutic potential.
Case Studies
Mechanism of Action
The mechanism of action of 1-{[(3,4-Dichlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its application.
Comparison with Similar Compounds
Key Observations :
- Halogenation : The 3,4-dichlorophenyl group is recurrent in sigma receptor ligands (e.g., BD 1008, BD 1047) and NK1 antagonists (e.g., SR140333), suggesting enhanced lipophilicity and target binding via halogen interactions .
- Piperidine-4-carboxamide Core : This scaffold appears in both antiviral agents (HCV, SARS-CoV-2) and CNS-targeting compounds. The carboxamide group may facilitate hydrogen bonding with enzymatic or receptor active sites .
- Substituent Variability : The carbamoylmethyl group in the target compound contrasts with oxazole (HCV inhibitor 7ii) or naphthyl groups (SARS-CoV-2 inhibitors), which likely alter steric bulk and electronic properties, impacting selectivity .
Pharmacological and Functional Comparisons
Sigma Receptor Ligands (BD 1008, BD 1047)
- BD 1008 and BD 1047 feature 3,4-dichlorophenethylamine chains but differ in secondary amines (pyrrolidinyl vs. dimethylamino). These modifications influence sigma receptor subtype selectivity and binding affinity.
Antiviral Agents (HCV Inhibitor 7ii, SARS-CoV-2 Inhibitors)
- The HCV inhibitor 7ii () incorporates an oxazole ring and dimethylpiperidine, which may enhance viral envelope protein interactions. In contrast, the target compound lacks heteroaromatic systems, possibly reducing antiviral breadth but improving CNS penetration .
- SARS-CoV-2 inhibitors () prioritize fluorinated or naphthyl substituents for hydrophobic interactions with spike protein. The dichlorophenyl group in the target compound could offer comparable hydrophobicity but with distinct steric constraints .
GPCR-Targeting Agents (SR140333)
- SR140333 uses a 3,4-dichlorophenyl group paired with a phenylacetyl chain for NK1 receptor antagonism.
Biological Activity
1-{[(3,4-Dichlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly as a monoamine neurotransmitter re-uptake inhibitor and its implications in various therapeutic areas. This article provides an overview of the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzoyl chloride with piperidine-4-carboxylic acid derivatives. The process can be outlined as follows:
- Formation of the Carbamoyl Group : The reaction of 3,4-dichlorobenzoyl chloride with piperidine results in the formation of the carbamoyl group.
- Carboxamide Formation : Subsequent reactions yield the final carboxamide product through amide coupling techniques.
Antidepressant and Neurotransmitter Re-uptake Inhibition
Research indicates that derivatives of piperidine-4-carboxamide exhibit significant activity as monoamine neurotransmitter re-uptake inhibitors. The compound has been shown to affect serotonin and norepinephrine levels, which are critical in the treatment of depression and anxiety disorders .
Table 1: Biological Activities of Piperidine Derivatives
| Compound | Activity | IC₅₀ (nM) | Reference |
|---|---|---|---|
| This compound | Serotonin reuptake inhibition | TBD | |
| 16g | CCR5 inhibition | 25.73 | |
| 16i | CCR5 inhibition | 25.53 |
Antiviral Activity
In a study focused on HIV-1, compounds structurally related to this compound were evaluated for their antiviral properties. Compounds such as 16g and 16i showed promising results with IC₅₀ values comparable to established inhibitors like maraviroc .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that substitutions on the phenyl ring significantly influence the biological activity of piperidine derivatives. The presence of electron-withdrawing groups such as chlorine enhances potency against various biological targets .
Key Findings from SAR Studies:
- Chlorine Substitution : The introduction of chlorine at specific positions on the phenyl ring has been correlated with increased antiproliferative activity.
- Phenyl Group Modifications : Variations in the phenyl substituents affect both potency and selectivity towards specific receptors or enzymes .
Study on Antitumor Activity
A recent study investigated the antitumor properties of various piperidine derivatives, including those similar to this compound. Results indicated that certain compounds exhibited significant cytotoxic effects against breast cancer cell lines, particularly MDA-MB-231 .
Table 2: Antitumor Efficacy Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
